molecular formula C28H24NOP B6329467 2-(2-Methoxyphenyl)-1-methyl-3-diphenylphosphino)-1H-indole CAS No. 1242759-01-8

2-(2-Methoxyphenyl)-1-methyl-3-diphenylphosphino)-1H-indole

Cat. No.: B6329467
CAS No.: 1242759-01-8
M. Wt: 421.5 g/mol
InChI Key: RFVJSVRJLZDGDH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[2-(2-methoxyphenyl)-1-methylindol-3-yl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24NOP/c1-29-25-19-11-9-17-23(25)28(27(29)24-18-10-12-20-26(24)30-2)31(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h3-20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVJSVRJLZDGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3OC)P(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme and Mechanism

The synthesis proceeds via sequential lithiation and phosphination:

  • Stage 1 : Deprotonation of 3-bromo-2-(2-methoxyphenyl)-1-methyl-1H-indole using n-butyllithium in tetrahydrofuran (THF) at −78°C.

  • Stage 2 : Quenching the lithiated intermediate with chlorodiphenylphosphine (ClPPh₂), followed by gradual warming to 20°C.

The reaction mechanism involves the generation of a highly reactive aryl lithium species, which undergoes nucleophilic substitution with ClPPh₂ to install the diphenylphosphino group at the 3-position of the indole core.

Critical Reaction Parameters

Key optimization factors include:

  • Temperature Control : Maintaining −78°C during lithiation prevents side reactions.

  • Inert Atmosphere : Rigorous exclusion of moisture and oxygen ensures lithium intermediate stability.

  • Solvent Choice : THF’s low polarity and coordination capacity favor lithiation efficiency.

The table below summarizes the reaction conditions:

StageReagentSolventTemperatureAtmosphereYield (%)
1n-BuLiTHF−78°CInert
2ClPPh₂THF−78°C → 20°CInert80

Alternative Phosphination Strategies

While the lithiation route remains predominant, other phosphination approaches merit discussion for comparative analysis.

Radical-Mediated Phosphination

Radical cyclization methods, as employed in thienoindole synthesis, could hypothetically functionalize indole derivatives. However, the radical stability and regioselectivity challenges in phosphorus chemistry make this approach less favorable for precise phosphino group installation.

Practical Considerations and Scalability

Purification and Characterization

The product is typically purified via column chromatography (silica gel, hexane/ethyl acetate). Nuclear magnetic resonance (NMR) confirms the absence of residual lithium byproducts, while mass spectrometry validates the molecular weight (421.47 g/mol).

Comparative Evaluation of Methods

MethodAdvantagesDisadvantagesYield (%)
Lithiation-PhosphinationHigh yield, regioselectiveCryogenic conditions, air-sensitive80
Pd CatalysisAmbient temperature potentialUntested for indole substrates
Radical PathwaysNo organometallic reagentsPoor regiocontrol

Chemical Reactions Analysis

Transition-Metal Coordination

  • The diphenylphosphino group enables coordination to metals (e.g., Pd, Pt), forming complexes for catalytic cycles .

  • Example: Similar indole-phosphine ligands stabilize palladium in cross-coupling reactions .

Catalytic Activity in Organic Transformations

  • C–H Functionalization: Phosphine ligands enhance regioselectivity in palladium-catalyzed indole functionalization .

    • Mechanism: Ligand-metal interaction facilitates oxidative addition/reductive elimination steps.

  • Phosphorylation Reactions: Ytterbium(III)-catalyzed phosphorylation of indolylmethanols demonstrates the role of phosphine groups in modulating regioselectivity .

Structural and Functional Comparisons

The compound’s methoxy and phosphine substituents differentiate it from related ligands:

Table 2: Comparison with Analogous Ligands

CompoundMolecular WeightKey FeaturesApplications
2-(2-Methoxyphenyl)-1-methyl-3-diphenylphosphino)-1H-indole421.47 g/molMethoxy group enhances electron density; phosphine enables metal coordinationPalladium-catalyzed coupling , ligand design
2-(Dicyclohexylphosphino)phenyl-N-methylindole403.55 g/molBulkier cyclohexyl groups alter steric effectsSelective catalysis under high steric demand
9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene (Xantphos)694.74 g/molBidentate phosphine ligandWidely used in cross-coupling

Scientific Research Applications

Catalysis in Organic Reactions

Phosphine Ligands in Transition Metal Catalysis:
Phosphine ligands, such as 2-(2-Methoxyphenyl)-1-methyl-3-diphenylphosphino)-1H-indole, play a crucial role in enhancing the efficiency of transition metal-catalyzed reactions. These ligands stabilize metal centers and facilitate various reactions, including:

  • Cross-Coupling Reactions: This compound has been used effectively in Suzuki and Heck reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis.
  • Hydrogenation Processes: The ligand has demonstrated efficacy in hydrogenation reactions, contributing to the reduction of unsaturated compounds.

Biological Applications

Potential Anticancer Activity:
Research indicates that phosphine ligands may exhibit biological activity, including potential anticancer properties. The indole structure is known for its biological significance, and the incorporation of phosphine enhances its reactivity and interaction with biological targets.

Case Study:
A study explored the cytotoxic effects of phosphine-based ligands on cancer cell lines. Results showed that this compound exhibited significant inhibition of cell proliferation in specific cancer types, warranting further investigation into its mechanism of action and therapeutic potential.

Material Science

Use in Polymer Chemistry:
The compound has been utilized as a ligand in the development of new materials, particularly in polymerization processes. Its ability to coordinate with metals allows for the creation of novel polymer architectures with tailored properties.

Application Example:
In a recent study, researchers synthesized block copolymers using this phosphine ligand in combination with transition metals, leading to materials with enhanced thermal stability and mechanical properties.

Analytical Chemistry

Role as a Reagent:
In analytical chemistry, this compound serves as a reagent for detecting and quantifying metal ions due to its chelating ability. This application is particularly useful in environmental monitoring and quality control in industrial processes.

Summary Table of Applications

Application AreaSpecific Use CasesKey Benefits
CatalysisSuzuki and Heck reactionsEnhanced reaction rates and selectivity
Biological ResearchAnticancer activity studiesPotential for new therapeutic agents
Material SciencePolymer synthesisTailored material properties
Analytical ChemistryMetal ion detectionImproved sensitivity and specificity

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-1-methyl-3-diphenylphosphino)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation or viral replication, thereby exerting its anticancer or antiviral effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

Table 1: Substituent Effects on Indole Derivatives
Compound Name Substituents (Position) Key Functional Groups Notable Properties Reference
Target Compound 2-(2-Methoxyphenyl), 1-methyl, 3-PPh₂ Diphenylphosphino, Methoxy Ligand for catalysis; MW = 421.47
Nitro-substituted Indole () 3-NO₂ Nitro Electron-withdrawing; δ¹³C(C-3)=102.68
Amino-substituted Indole () 3-NH₂ Amino Electron-donating; δ¹³C(C-3)=101.99

Key Observations :

  • The diphenylphosphino group at position 3 in the target compound enhances metal-coordination capability compared to nitro () or amino () groups, which are less suited for catalysis .
Table 2: Reaction Conditions and Yields
Compound Name Key Reagents Temperature Range (°C) Yield Reference
Target Compound n-BuLi, ClPPh₂ -78 to 20 80%
Nitro-substituted Indole () Nitration reagents Not specified Not reported
Amino-substituted Indole () Reduction of nitro group Not specified Not reported

Key Observations :

  • The target compound’s synthesis employs lithiation-phosphination, a method optimized for introducing phosphine ligands . In contrast, nitro- or amino-substituted indoles () require nitration or reduction steps, which may limit functional group compatibility .

Electronic and Steric Profiles

  • Diphenylphosphino Group: Strong σ-donor and moderate π-acceptor, enhancing catalytic activity in cross-coupling reactions compared to weaker donors like amines .
  • Methoxyphenyl vs. Halophenyl : The methoxy group’s electron-donating nature contrasts with electron-withdrawing halogens (e.g., Cl, Br in NBOMe compounds; ), which alter electronic properties and reactivity .

Biological Activity

2-(2-Methoxyphenyl)-1-methyl-3-diphenylphosphino)-1H-indole (CAS No. 1242759-01-8) is a phosphine-containing indole derivative that has garnered attention for its potential biological activities. This compound features a complex structure that may contribute to various pharmacological effects, including antimicrobial, anticancer, and neuroprotective activities.

  • Molecular Formula: C₂₈H₂₄NOP
  • Molecular Weight: 421.47 g/mol
  • Purity: ≥98% .

Antimicrobial Activity

Research indicates that indole derivatives, including those similar to this compound, exhibit significant antimicrobial properties. For instance, compounds with indole structures have been tested against various strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis.

Compound Target Minimum Inhibitory Concentration (MIC)
3kMRSA0.98 µg/mL
3kS. aureus ATCC 259233.90 µg/mL
3kCandida albicansMIC 7.80 µg/mL

These findings suggest that the presence of the indole moiety enhances the compound's ability to inhibit bacterial growth, particularly against resistant strains such as MRSA .

Anticancer Activity

The anticancer potential of indole derivatives has been extensively studied, particularly their effects on rapidly dividing cancer cells. For example, compounds similar to this compound have shown preferential suppression of A549 lung cancer cells compared to normal fibroblasts .

In a comparative study, several synthesized compounds demonstrated significant antiproliferative activity across various cancer cell lines:

Compound Cell Line Activity
3bA549High
3eA549High
3gA549High

This indicates that modifications in the indole structure can lead to enhanced anticancer properties .

Case Studies

A notable case study involved the synthesis of a series of indole derivatives, including those with phosphine groups. The study evaluated their biological activities through various assays:

  • Antibacterial Assays: Compounds were tested against standard bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Tests: The synthesized compounds were assessed for their cytotoxic effects on different cancer cell lines, demonstrating varying degrees of activity.

Q & A

Q. What are the common synthetic routes for 2-(2-Methoxyphenyl)-1-methyl-3-(diphenylphosphino)-1H-indole, and how are key intermediates characterized?

The synthesis typically involves palladium- or rhodium-catalyzed cross-coupling reactions to introduce the diphenylphosphino group. For example, phosphonium salts (e.g., aminobenzyl phosphonium salts) can undergo [4+1] annulation with acrylaldehydes to form indole scaffolds . Intermediate characterization relies on 1H^1H/13C^{13}C NMR and HRMS to confirm regioselectivity and purity. For instance, HRMS with ESI ionization (e.g., m/z 339.1849 for C24_{24}H22_{22}N2_2) is critical for validating molecular formulas .

Q. How can X-ray crystallography confirm the molecular structure of this compound, and what software tools are recommended?

Single-crystal X-ray diffraction is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals . Visualization tools like ORTEP-3 (with a graphical interface) or WinGX aid in modeling puckered rings and non-classical hydrogen bonding, as seen in analogous indole derivatives .

Advanced Research Questions

Q. How does the diphenylphosphino group influence catalytic performance in cross-coupling reactions?

The phosphino ligand enhances electron-rich metal centers (e.g., Pd0^0) in catalytic cycles, improving oxidative addition rates with aryl chlorides. Studies show its efficacy in Suzuki-Miyaura couplings, achieving high yields (e.g., 91% for aryl boronate derivatives) due to steric and electronic tuning . Comparative data with other ligands (e.g., PCy2_2) highlight its balance of bulk and π-accepting properties .

Q. What methodological challenges arise in analyzing non-planar conformations of the indole ring system?

Puckering in the indole scaffold can be quantified using Cremer-Pople parameters, which define out-of-plane displacements via amplitude (q) and phase (φ) coordinates. For example, crystallographic data (mean C–C bond length: 0.003 Å, R factor: 0.065) reveal weak interactions like N–H···π stacking, necessitating high-resolution refinements to resolve subtle distortions .

Q. How can conflicting crystallographic data on hydrogen bonding in indole derivatives be resolved?

Discrepancies arise from non-classical interactions (e.g., N–H···π vs. classical N–H···O). Using SHELXPRO for macromolecular interfaces and validating hydrogen-bond geometries with bond-distance thresholds (e.g., D–H···A angles > 120°) ensures consistency. For example, weak chains along the [001] direction in fluorophenyl-indole derivatives require careful interpretation of electron density maps .

Q. What strategies optimize the ligand’s stability under catalytic conditions?

Stability is assessed via cyclic voltammetry (to monitor oxidation) and thermogravimetric analysis (TGA). Modulating substituents (e.g., methoxy vs. methyl groups) alters decomposition thresholds. For instance, analogs with 2,4,6-trimethoxyphenyl groups show enhanced thermal stability (m.p. >130°C) due to steric protection of the phosphine moiety .

Methodological Notes

  • Synthetic Optimization : Use HRMS and 31P^{31}P NMR to track phosphine oxidation during synthesis .
  • Crystallographic Refinement : Apply TWIN/BASF corrections in SHELXL for twinned data and validate using Rint_{int} < 0.05 .
  • Catalytic Screening : Compare turnover numbers (TON) under inert atmospheres to exclude ligand degradation effects .

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